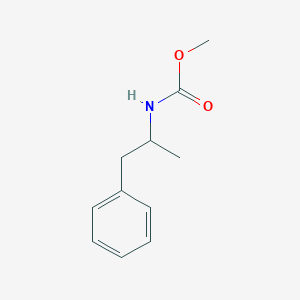

methyl N-(1-phenylpropan-2-yl)carbamate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metilcarbamato de anfetamina se puede sintetizar a través de varios métodos. Un enfoque común involucra la reacción de metanol con urea, produciendo metilcarbamato como un intermedio . Otro método involucra la reacción de amoníaco con cloroformiato de metilo o carbonato de dimetilo . Estas reacciones típicamente requieren condiciones controladas, como temperaturas específicas y catalizadores, para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial: En entornos industriales, la producción de metilcarbamato de anfetamina a menudo involucra reacciones a gran escala utilizando condiciones optimizadas para maximizar la eficiencia y minimizar los costos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, asegura la producción de compuestos de alta pureza adecuados para aplicaciones de investigación y forenses .

Análisis De Reacciones Químicas

Tipos de Reacciones: El metilcarbamato de anfetamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Drug Synthesis

Methyl N-(1-phenylpropan-2-yl)carbamate serves as a crucial precursor in the synthesis of amphetamines and methamphetamines. These compounds are significant in pharmacological research and have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis pathways often involve the modification of the carbamate structure to enhance efficacy or reduce side effects.

Biological Applications

Neuropharmacology

The compound exhibits notable activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. By inhibiting these enzymes, this compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions and memory retention .

Medical Research

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its cholinergic activity suggests potential benefits in managing symptoms associated with these conditions .

| Application Area | Compound | Mechanism |

|---|---|---|

| Neurodegenerative Disorders | This compound | AChE/BChE inhibition leading to increased acetylcholine levels |

| ADHD Treatment | Amphetamines derived from this compound | Enhances focus and reduces impulsivity |

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its ability to modify biological pathways makes it a valuable compound for developing new therapeutic agents.

Case Study 1: Inhibition Studies

A study evaluated the inhibitory effects of this compound on AChE and BChE. Results showed significant inhibition compared to control groups, indicating its potential as a lead compound for developing Alzheimer's treatments .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound derivatives to enhance their pharmacological profiles. The study highlighted various reaction conditions that improved yield and selectivity for desired products .

Mecanismo De Acción

El metilcarbamato de anfetamina ejerce sus efectos al interactuar con los sistemas de neurotransmisores en el cerebro. Se dirige principalmente al transportador de dopamina (DAT), aumentando la concentración de dopamina en la hendidura sináptica . Esta acción conduce a una neurotransmisión mejorada y estimulación del sistema nervioso central. Además, el compuesto afecta otros neurotransmisores, como la norepinefrina y la serotonina, contribuyendo a sus efectos estimulantes .

Compuestos Similares:

Anfetamina: Un estimulante del sistema nervioso central utilizado para tratar el TDAH y la narcolepsia.

Metanfetamina: Un estimulante potente con efectos similares a la anfetamina pero con un mayor potencial de abuso.

Efedrina: Una amina simpaticomimética utilizada como descongestionante y broncodilatador.

Fentermina: Un supresor del apetito utilizado para la pérdida de peso.

Singularidad: El metilcarbamato de anfetamina es único debido a su estructura química específica, que le permite servir como un precursor en la síntesis de anfetamina y metanfetamina . Su papel como estándar de referencia analítico también lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.

Methamphetamine: A potent stimulant with similar effects to amphetamine but with a higher potential for abuse.

Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.

Phentermine: An appetite suppressant used for weight loss.

Uniqueness: Amphetamine methyl carbamate is unique due to its specific chemical structure, which allows it to serve as a precursor in the synthesis of both amphetamine and methamphetamine . Its role as an analytical reference standard also distinguishes it from other similar compounds .

Actividad Biológica

Methyl N-(1-phenylpropan-2-yl)carbamate is a carbamate derivative that exhibits significant biological activity primarily through its interaction with cholinergic systems. This article delves into its mechanism of action, biological effects, and relevant research findings, including data tables and case studies.

Target Enzymes

this compound primarily inhibits two key enzymes:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting their activity, this compound increases acetylcholine levels, which can lead to enhanced neurotransmission and potential overstimulation of muscles and glands, affecting cognitive functions and motor control.

Biochemical Pathways

The inhibition of AChE and BChE disrupts the cholinergic pathway, which is essential for normal nervous system function. This disruption can result in various physiological effects, including increased muscle contraction and altered cognitive processes.

Biological Effects

This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter levels makes it a candidate for further research in treating conditions related to cholinergic dysfunction.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Unique Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅N₁O₂ | 5.0 | 3.0 | Selective inhibition of cholinesterases |

| Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | C₁₃H₁₉NO₂ | 8.0 | 6.5 | Longer carbon chain |

| Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C₁₅H₂₃NO₂ | 4.5 | 2.5 | Bulky tert-butyl group |

Case Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance, a study demonstrated that after oral administration in animal models, the compound exhibited significant absorption with sustained plasma levels over several hours, indicating its potential for systemic delivery .

In another research effort, the compound was evaluated alongside other carbamates for its efficacy in inhibiting cholinesterases. The results indicated that this compound not only inhibited these enzymes effectively but also showed a favorable safety profile compared to other inhibitors like rivastigmine .

Research Findings

Research has shown that this compound's interaction with cholinergic receptors can lead to various therapeutic effects:

- Neuroprotective Effects : Studies suggest that compounds like this compound may offer neuroprotective benefits by enhancing cholinergic signaling in models of neurodegeneration.

- Potential in Treating Cognitive Disorders : Given its mechanism of action, there is ongoing interest in exploring this compound's potential use in treating Alzheimer's disease and other cognitive impairments linked to cholinergic dysfunction .

Propiedades

IUPAC Name |

methyl N-(1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVIZRITTUHWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344928 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-58-8 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.